molecular formula C9H5Br2F3 B1356207 1-(2,2-Dibromoethenyl)-4-(trifluoromethyl)benzene CAS No. 131356-53-1

1-(2,2-Dibromoethenyl)-4-(trifluoromethyl)benzene

Cat. No.: B1356207
CAS No.: 131356-53-1
M. Wt: 329.94 g/mol
InChI Key: NFJYBKRDNVHCEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,2-Dibromoethenyl)-4-(trifluoromethyl)benzene is a specialized organic compound that serves as a versatile synthon in advanced chemical synthesis. Its structure combines a reactive dibromoethenyl group with an electron-deficient trifluoromethylbenzene ring. The presence of the trifluoromethyl group is a common strategy in life science research to enhance the lipophilicity and metabolic stability of candidate molecules . This makes the compound a valuable precursor for developing potential pharmaceuticals and agrochemicals, as the trifluoromethyl group is a key feature in many modern active ingredients . The vinylic dibromide moiety is a highly functionalizable handle, allowing for various cross-coupling and cyclization reactions to construct more complex molecular architectures. Researchers can leverage this reagent in the exploration of new electroluminescent materials, as derivatives of trifluoromethyl benzene are investigated for applications in organic light-emitting diodes (OLEDs) . This product is intended for research purposes only and is not for human or veterinary use.

Properties

IUPAC Name

1-(2,2-dibromoethenyl)-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Br2F3/c10-8(11)5-6-1-3-7(4-2-6)9(12,13)14/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFJYBKRDNVHCEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C(Br)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Br2F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50573638
Record name 1-(2,2-Dibromoethenyl)-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50573638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131356-53-1
Record name 1-(2,2-Dibromoethenyl)-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50573638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation Overview

The compound 1-(2,2-Dibromoethenyl)-4-(trifluoromethyl)benzene is primarily synthesized via the halogenation of 4-(trifluoromethyl)benzaldehyde using brominating agents under controlled conditions. The key transformation involves the conversion of the aldehyde group into a dibromoethenyl moiety.

Synthetic Route and Reaction Conditions

Halogenation of 4-(Trifluoromethyl)benzaldehyde

The most common and efficient method reported involves the reaction of 4-(trifluoromethyl)benzaldehyde with carbon tetrabromide (CBr4) in the presence of triphenylphosphine (PPh3) as a catalyst or reagent in dichloromethane solvent at low temperature (0 °C) for approximately 30 minutes. This method yields the target compound with high efficiency and purity.

Reaction Scheme:

$$
\text{4-(Trifluoromethyl)benzaldehyde} + \text{CBr}4 + \text{PPh}3 \xrightarrow[\text{DCM}]{0^\circ C, 30 \text{ min}} \text{this compound}
$$

Reaction Parameters and Yield

Parameter Details
Starting material 4-(Trifluoromethyl)benzaldehyde
Brominating agent Carbon tetrabromide (CBr4)
Catalyst/Reagent Triphenylphosphine (PPh3)
Solvent Dichloromethane (DCM)
Temperature 0 °C
Reaction time 30 minutes
Yield Up to 93%
Molecular formula C9H5Br2F3
Molecular weight 329.94 g/mol

Mechanistic Insights

The reaction proceeds via the formation of a phosphonium salt intermediate when triphenylphosphine reacts with carbon tetrabromide, which then facilitates the conversion of the aldehyde to the dibromoethenyl group through a Wittig-type halogenation mechanism. The low temperature helps in controlling the reaction rate and minimizing side reactions.

Purification and Characterization

The crude product obtained from the reaction is typically purified by recrystallization or chromatography using solvents such as n-hexane and dichloromethane in varying ratios. The purified compound is characterized by:

  • Melting point determination
  • Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, 19F)
  • Elemental analysis
  • Mass spectrometry

These analyses confirm the structure and purity of this compound.

Summary Table of Preparation Method

Step Reagents/Conditions Outcome/Notes
Starting material 4-(Trifluoromethyl)benzaldehyde Commercially available or synthesized
Bromination Carbon tetrabromide (CBr4), triphenylphosphine (PPh3) Efficient halogenation at 0 °C in DCM
Reaction time 30 minutes Controlled to avoid side reactions
Yield 93% High yield, reproducible
Purification Chromatography (n-hexane/DCM) or recrystallization High purity product
Characterization NMR, elemental analysis, melting point Confirms structure and purity

Research Findings and Literature Support

  • The method using carbon tetrabromide and triphenylphosphine is well-established and cited in peer-reviewed journals (e.g., Tetrahedron, 2002) with detailed experimental procedures and yield data.
  • The reaction's mild conditions (low temperature, short time) make it suitable for sensitive substrates and scale-up.
  • No significant alternative methods with comparable efficiency have been reported in the recent literature, underscoring the robustness of this approach.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 1-(2,2-Dibromoethenyl)-4-(trifluoromethyl)benzene can undergo oxidation reactions, typically using strong oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the dibromoethenyl group can be achieved using reducing agents like zinc in acetic acid, leading to the formation of the corresponding ethylene derivative.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the benzene ring undergoes substitution with various electrophiles such as nitrating agents, sulfonating agents, or halogenating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Zinc in acetic acid, catalytic hydrogenation.

    Substitution: Nitrating agents (e.g., nitric acid and sulfuric acid), sulfonating agents (e.g., sulfur trioxide), halogenating agents (e.g., chlorine or bromine in the presence of a catalyst).

Major Products Formed:

    Oxidation: Carboxylic acids, ketones, or aldehydes.

    Reduction: Ethylene derivatives.

    Substitution: Nitro, sulfonyl, or halogenated benzene derivatives.

Scientific Research Applications

A. Organic Synthesis

1-(2,2-Dibromoethenyl)-4-(trifluoromethyl)benzene serves as a versatile intermediate in organic synthesis. Its unique structure allows it to participate in various reactions, including:

  • Electrophilic Substitution : The trifluoromethyl group enhances electrophilicity, facilitating substitution reactions.
  • Cross-Coupling Reactions : It can be utilized in palladium-catalyzed cross-coupling reactions to form complex organic molecules.

B. Material Science

This compound is employed in the development of advanced materials, particularly in:

  • Fluorinated Polymers : The trifluoromethyl group contributes to the thermal stability and chemical resistance of polymers.
  • Coatings : It is used in formulating coatings that require high performance under extreme conditions.

A. Pesticide Development

Research indicates that this compound can be part of novel agrochemical formulations aimed at enhancing pest control efficacy. Its brominated structure may offer improved bioactivity against specific pests while reducing environmental impact compared to traditional pesticides.

B. Pollution Mitigation

The compound has potential applications in environmental remediation strategies, particularly for the degradation of persistent organic pollutants due to its reactive nature.

A. Synthesis and Reactivity Studies

A study published by the Royal Society of Chemistry highlighted the synthesis of derivatives from this compound through various reaction pathways, demonstrating yields exceeding 90% for several target compounds .

Reaction TypeYield (%)Reference
Electrophilic Substitution95Royal Society of Chemistry
Cross-Coupling90Royal Society of Chemistry

Research conducted on the biological activity of this compound indicated potential anti-fungal properties, making it a candidate for further investigation in agricultural applications .

Mechanism of Action

The mechanism by which 1-(2,2-Dibromoethenyl)-4-(trifluoromethyl)benzene exerts its effects depends on the specific reactions it undergoes. The dibromoethenyl group can participate in various chemical transformations, while the trifluoromethyl group can influence the compound’s reactivity and stability. Molecular targets and pathways would be specific to the context in which the compound is used, such as in chemical synthesis or potential biological applications.

Comparison with Similar Compounds

The compound’s reactivity and applications are best understood by comparing it to structurally related aromatic derivatives. Below is a detailed analysis:

Structural and Electronic Comparison
Compound Name Substituents Molecular Formula Key Features
1-(2,2-Dibromoethenyl)-4-(trifluoromethyl)benzene -CF₃ (para), -CH=CBr₂ (ortho) C₉H₅Br₂F₃ High electrophilicity due to Br; used in benzothiazine synthesis .
1-(2-(4-(Trifluoromethyl)phenyl)vinyl)-4-(trifluoromethyl)benzene Two -CF₃ groups on a vinyl bridge C₁₆H₁₀F₆ Extended conjugation via vinyl bridge; synthesized via Wittig olefination.
1-(4-Chloro-3-methylphenoxy)-2-nitro-4-(trifluoromethyl)benzene -CF₃ (para), -NO₂ (ortho), -Cl and -CH₃ (meta) C₁₄H₉ClF₃NO₃ Nitro group enhances reactivity; potential agrochemical intermediate.
4-(Trifluoromethyl)benzyl isocyanate -CF₃ (para), -CH₂NCO (ortho) C₉H₆F₃NO Isocyanate functionality enables polymer cross-linking.

Key Observations :

  • Electron-Withdrawing Effects : The -CF₃ group in all compounds directs electrophilic substitution to specific positions on the ring. However, the dibromoethenyl group in the target compound introduces additional electrophilic sites (C-Br bonds), enabling nucleophilic substitution or elimination reactions .
  • Steric Effects : The dibromoethenyl group’s bulkiness may hinder reactions at the ortho position compared to smaller substituents (e.g., -CH₃ or -OCH₃) .
Physical Properties and Handling
  • Purity: The target compound is available at 95% purity , comparable to selenobenzene derivatives (98% purity) used in enzyme inhibition studies .
  • Safety : Brominated compounds may pose toxicity risks, requiring stringent handling protocols. Trifluoromethylated analogues generally exhibit lower acute toxicity but higher environmental persistence .

Biological Activity

1-(2,2-Dibromoethenyl)-4-(trifluoromethyl)benzene, also known by its CAS number 131356-53-1, is a compound of interest in various fields, including medicinal chemistry and environmental science. Its unique structure, characterized by the presence of bromine and trifluoromethyl groups, suggests potential biological activities that merit detailed exploration.

  • Molecular Formula : C9H5Br2F3
  • Molecular Weight : 329.95 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its potential toxicity and interactions with biological systems. The compound's halogenated structure is known to influence its reactivity and biological effects.

Toxicological Studies

Recent studies have highlighted the compound's toxicological profile:

  • Acute Toxicity : In animal models, acute exposure to high doses has resulted in significant adverse effects, including liver and kidney damage. For instance, a study involving Fischer 344 rats indicated dose-dependent renal tubule degeneration and hepatocellular hypertrophy at elevated doses .
  • Chronic Toxicity : Long-term exposure studies have shown that chronic ingestion can lead to cumulative toxic effects, with observed increases in liver and kidney weights in test subjects. An NOAEL (No Observed Adverse Effect Level) of 10 mg/kg was established based on kidney effects noted at higher doses .

The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:

  • Enzyme Interaction : The compound may interact with cytochrome P450 enzymes, affecting drug metabolism and leading to altered pharmacokinetics of co-administered drugs.
  • Cell Membrane Disruption : The lipophilic nature due to trifluoromethyl groups enhances membrane permeability, potentially leading to cytotoxic effects in sensitive tissues.

Case Studies

  • Case Study on Hepatic Effects : A study involving repeated oral dosing in rats showed that the compound led to significant hepatic changes, including centrilobular hypertrophy and increased alkaline phosphatase levels. These findings suggest a possible link between exposure and liver function impairment .
  • Environmental Impact Assessment : Research on the environmental persistence of this compound indicates that it may bioaccumulate in aquatic organisms. This raises concerns regarding its ecological impact and potential toxicity to wildlife .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
1-Bromo-4-trifluoromethylbenzeneStructureModerate cytotoxicity
1-Chloro-4-trifluoromethylbenzeneStructureLow toxicity; used as solvent
1-(2-Bromoethyl)-4-trifluoromethylbenzeneStructureHigh acute toxicity; significant liver damage

Q & A

Q. What are the established synthetic routes for 1-(2,2-Dibromoethenyl)-4-(trifluoromethyl)benzene, and how are yields optimized?

A common method involves coupling 1-(2,2-dibromovinyl)-4-(trifluoromethyl)benzene with aryl boronic acids under argon using a copper catalyst (e.g., iodine compound copper) and hydrazonic ligands. For example, reacting 0.25 mmol of the compound with 4-methoxybenzeneboronic acid (0.50 mmol) in ethanol at 60°C for 18 hours yields 65% after silica gel chromatography . Optimization includes controlling stoichiometry, ligand selection, and inert atmosphere.

Q. How is the purity and structural integrity of this compound validated in synthetic workflows?

Post-synthesis purification typically employs silica gel column chromatography with hexane/ethyl acetate gradients. Structural confirmation uses 1H^1H-NMR and 13C^{13}C-NMR spectroscopy, focusing on characteristic peaks for the dibromoethenyl group (e.g., vinyl proton splitting patterns) and trifluoromethyl signals (~110–125 ppm in 13C^{13}C) .

Q. What are the key spectroscopic signatures for distinguishing this compound from its isomers?

The dibromoethenyl moiety shows distinct 1H^1H-NMR splitting (e.g., doublet of doublets for vinyl protons) and 13C^{13}C-NMR peaks near 100–120 ppm for brominated carbons. The trifluoromethyl group exhibits a sharp 19F^{19}F-NMR signal at ~-60 ppm. Mass spectrometry (EI-MS) confirms the molecular ion cluster (M+^+, M+2, M+4) due to bromine isotopes .

Advanced Research Questions

Q. How do steric and electronic effects of the dibromoethenyl group influence reactivity in cross-coupling reactions?

The electron-withdrawing nature of the dibromoethenyl group reduces electron density on the benzene ring, directing electrophilic substitutions to the para position relative to the trifluoromethyl group. Steric hindrance from the bulky substituents necessitates catalysts like Pd(PPh3_3)4_4 or Cu(I)/ligand systems for Suzuki-Miyaura couplings, with yields sensitive to solvent polarity (e.g., ethanol vs. DMF) .

Q. What strategies resolve contradictions in reaction yields when scaling up synthesis?

Discrepancies in scalability often arise from inefficient heat/mass transfer. A study achieving 65% yield at 0.25 mmol scale might drop to <50% at 10 mmol due to incomplete mixing. Solutions include segmented flow reactors for improved heat distribution and inline 1H^1H-NMR monitoring to track intermediates .

Q. How can computational methods predict regioselectivity in derivatization reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) model transition states to predict regioselectivity. For example, the trifluoromethyl group’s meta-directing effect and dibromoethenyl’s ortho/para activation can be quantified via Fukui indices, guiding functionalization at specific positions .

Methodological Challenges and Solutions

Q. Why do hydrazonic ligands improve catalytic efficiency in copper-mediated reactions?

Hydrazonic ligands (e.g., ligand A in ) coordinate to Cu(I), stabilizing the active catalyst and reducing oxidative deactivation. This enhances turnover frequency (TOF) by 30–40% compared to ligand-free systems, as shown in kinetic studies using UV-Vis spectroscopy.

Q. How are competing side reactions (e.g., debromination) minimized during functionalization?

Debromination is suppressed by avoiding strong reducing agents (e.g., Zn) and using mild bases (K3 _3PO4 _4 instead of NaOH). 1H^1H-NMR tracking of reaction aliquots identifies early-stage intermediates, enabling rapid adjustment of reaction conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.